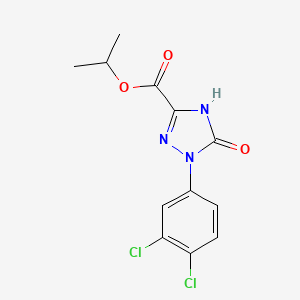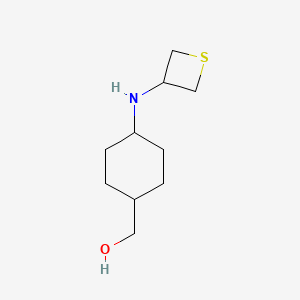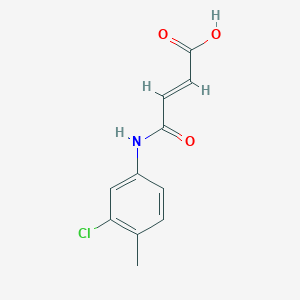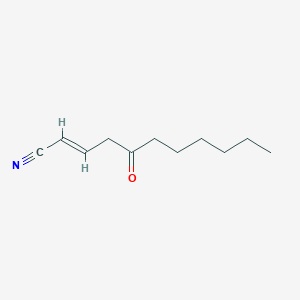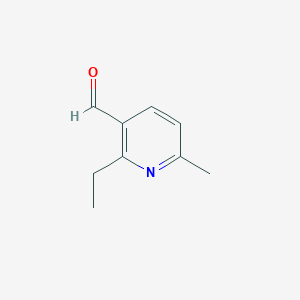
2-Ethyl-6-methylnicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-6-methylnicotinaldehyde is a chemical compound that belongs to the class of aldehydes. It is characterized by its yellowish crystalline powder form and has a molecular weight of 225.7 g/mol. This compound is widely used in various fields, including medical, environmental, and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-methylnicotinaldehyde can be achieved through various methods. One common approach involves the oxidation of 2-methyl-5-ethylpyridine at elevated temperatures . This process typically requires specific reaction conditions, including the use of oxidizing agents and controlled temperature settings.
Industrial Production Methods
On an industrial scale, the production of this compound often involves large-scale oxidation processes. These methods are designed to maximize yield and efficiency while minimizing environmental impact. The use of advanced oxidation techniques and catalysts is common in industrial settings to achieve high purity and consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-6-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various reagents, including halogens and nucleophiles, are employed depending on the desired substitution.
Major Products Formed
Oxidation: The major product is 2-Ethyl-6-methylnicotinic acid.
Reduction: The major product is 2-Ethyl-6-methylnicotinalcohol.
Substitution: The products vary based on the substituents introduced during the reaction.
Applications De Recherche Scientifique
2-Ethyl-6-methylnicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Ethyl-6-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity underlies its potential biological effects, including enzyme inhibition and modulation of cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-ethylpyridine: A precursor in the synthesis of 2-Ethyl-6-methylnicotinaldehyde.
2-Ethyl-6-methylnicotinic acid: An oxidation product of this compound.
2-Ethyl-6-methylnicotinalcohol: A reduction product of this compound.
Uniqueness
This compound is unique due to its specific structural features and reactivity. Its aldehyde group makes it a versatile intermediate in organic synthesis, and its potential biological activities distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
2-ethyl-6-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c1-3-9-8(6-11)5-4-7(2)10-9/h4-6H,3H2,1-2H3 |
Clé InChI |
RQGNTWUGGXIPSE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=N1)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


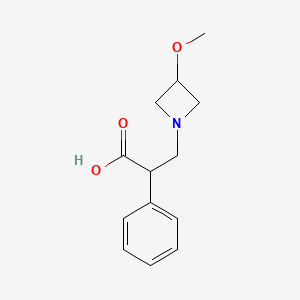
![8-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B15227150.png)
![2-(1-Aminoethyl)-5-bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B15227153.png)
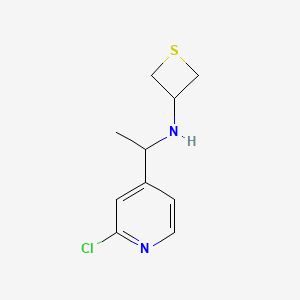
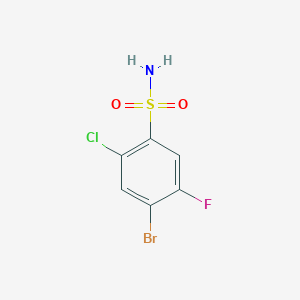
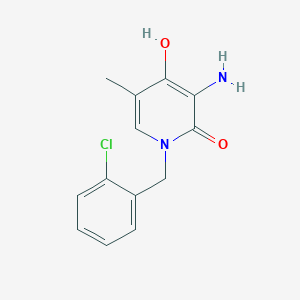
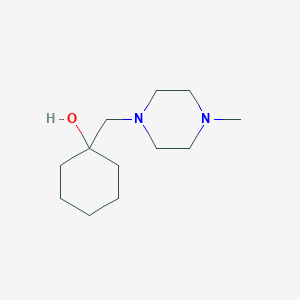

![(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-yl)-acetic acid](/img/structure/B15227222.png)
![2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B15227228.png)
